molecular formula C15H15F2N3O B15114401 5-fluoro-N-(4-fluorophenyl)-6-(oxan-4-yl)pyrimidin-4-amine

5-fluoro-N-(4-fluorophenyl)-6-(oxan-4-yl)pyrimidin-4-amine

Cat. No.: B15114401
M. Wt: 291.30 g/mol
InChI Key: RZZMAKSZMUNING-UHFFFAOYSA-N
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Description

5-fluoro-N-(4-fluorophenyl)-6-(oxan-4-yl)pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N-(4-fluorophenyl)-6-(oxan-4-yl)pyrimidin-4-amine typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluorine atoms: Fluorination can be performed using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the oxan-4-yl group: This step might involve nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxide derivatives.

    Reduction: Reduction reactions might target the pyrimidine ring or the fluorophenyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential use as a pharmaceutical agent due to its biological activity.

    Industry: Applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-fluoro-N-(4-fluorophenyl)-6-(oxan-4-yl)pyrimidin-4-amine would depend on its specific biological target. Generally, pyrimidine derivatives can interact with enzymes, receptors, or nucleic acids, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    5-fluoro-2’-deoxyuridine: A fluorinated pyrimidine used in cancer treatment.

    4-amino-5-fluoro-2-methylpyrimidine: Another fluorinated pyrimidine with potential biological activity.

Uniqueness

The uniqueness of 5-fluoro-N-(4-fluorophenyl)-6-(oxan-4-yl)pyrimidin-4-amine lies in its specific substitution pattern, which can confer distinct biological properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C15H15F2N3O

Molecular Weight

291.30 g/mol

IUPAC Name

5-fluoro-N-(4-fluorophenyl)-6-(oxan-4-yl)pyrimidin-4-amine

InChI

InChI=1S/C15H15F2N3O/c16-11-1-3-12(4-2-11)20-15-13(17)14(18-9-19-15)10-5-7-21-8-6-10/h1-4,9-10H,5-8H2,(H,18,19,20)

InChI Key

RZZMAKSZMUNING-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2=C(C(=NC=N2)NC3=CC=C(C=C3)F)F

Origin of Product

United States

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